IMG-7289 -

IMG-7289

Catalog Number: EVT-270720
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMG-7289 is a potent and orally active LSD1 inhibitor. IMG-7289 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes.
Source and Classification

IMG-7289 is classified as a small molecule drug and is primarily sourced from chemical synthesis. It falls under the category of epigenetic modulators due to its action on histone demethylation processes. The compound's molecular formula is C28H34FN7O2C_{28}H_{34}F_{N_{7}}O_{2} with a molecular weight of approximately 519.6g/mol519.6\,g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of IMG-7289 involves several critical steps:

  1. Starting Materials: The synthesis begins with cyclopropylamine derivatives and benzamide derivatives, which are essential for constructing the core structure of the compound.
  2. Coupling Reaction: A coupling reaction is performed between the cyclopropylamine derivative and the benzamide derivative under controlled conditions to form an intermediate compound.
  3. Final Steps: The final synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst use to achieve high yield and purity. Various substitution reactions are also employed to form the triazole ring integral to the structure of IMG-7289 .
Chemical Reactions Analysis

Reactions and Technical Details

IMG-7289 participates in several significant chemical reactions:

  • Oxidation: As an LSD1 inhibitor, it plays a role in oxidative demethylation reactions.
  • Substitution: The synthesis process includes substitution reactions critical for forming the triazole ring.

Common reagents used in these reactions include cyclopropylamine derivatives and triazole-forming agents. The primary products from these reactions are methylated histones and the final compound itself .

Mechanism of Action

Process and Data

The primary mechanism by which IMG-7289 exerts its effects is through the irreversible inhibition of LSD1. This enzyme is responsible for demethylating specific lysine residues on histone proteins, notably histone H3 at lysines 4 (H3K4) and 9 (H3K9). By inhibiting LSD1, IMG-7289 leads to increased methylation levels on these histones, resulting in altered gene expression patterns that can influence cell differentiation and proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IMG-7289 exhibits several notable physical and chemical properties:

  • Molecular Weight: 519.6g/mol519.6\,g/mol
  • Molecular Formula: C28H34FN7O2C_{28}H_{34}F_{N_{7}}O_{2}
  • Solubility: Specific solubility data may vary based on formulation but generally shows good solubility in organic solvents.

These properties are crucial for understanding the compound's behavior in biological systems and its potential for therapeutic applications .

Applications

Scientific Uses

IMG-7289 has a broad range of applications across various fields:

  • Chemistry: It serves as a tool for studying histone demethylation mechanisms and the role of LSD1 in gene expression.
  • Biology: Researchers utilize it to investigate the effects of LSD1 inhibition on cellular processes such as differentiation, proliferation, and apoptosis.
  • Medicine: IMG-7289 is being explored as a therapeutic agent for myeloproliferative neoplasms and other forms of cancer due to its ability to modulate epigenetic markers .
Introduction to LSD1 Inhibition as a Therapeutic Strategy

Role of Lysine-Specific Demethylase 1 (LSD1/KDM1A) in Epigenetic Regulation

Lysine-Specific Demethylase 1 (LSD1/KDM1A), identified in 2004, represents a cornerstone of epigenetic regulation as the first known histone demethylase. This flavin adenine dinucleotide (FAD)-dependent enzyme catalyzes the removal of methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2) and mono- and dimethylated lysine 9 (H3K9me1/2), thereby functioning as both a transcriptional repressor and activator depending on its specific molecular context [6] [10]. The demethylation occurs via an amine oxidation reaction that requires FAD as a cofactor, generating hydrogen peroxide and formaldehyde as byproducts [10]. Structurally, LSD1 comprises several functional domains: an N-terminal flexible region essential for nuclear localization, a SWIRM domain for protein-protein interactions and stability, an amine oxidase-like (AOL) domain housing the catalytic site, and a protruding Tower domain that facilitates complex formation with coregulatory proteins like CoREST [10].

The CoREST complex significantly enhances LSD1's ability to demethylate nucleosomal substrates compared to free histones. Through dynamic recruitment to genomic loci, LSD1-containing complexes establish repressive chromatin states by removing activating H3K4 methylation marks or, when associated with nuclear receptors like the androgen receptor (AR), activate transcription by erasing repressive H3K9 methylation marks [6] [10]. This enzymatic duality enables LSD1 to regulate diverse cellular processes, including stem cell pluripotency, differentiation, autophagy, and epithelial-mesenchymal transition (EMT) [3] [6] [9].

Table 1: LSD1's Epigenetic Functions and Substrate Specificity

Biological FunctionHistone TargetTranscriptional OutcomeAssociated Protein Complexes
Gene RepressionH3K4me1/me2Silencing of tumor suppressorsCoREST, HDACs, NuRD
Gene ActivationH3K9me1/me2Oncogene upregulationAndrogen Receptor (AR), Estrogen Receptor (ER)
Autophagy RegulationH3K4me2ATG gene repressionGFI1, CoREST
EMT PromotionH3K4me2E-cadherin repressionSnail, ZEB complexes

Rationale for Targeting LSD1 in Hematologic and Oncologic Pathologies

LSD1 is ubiquitously overexpressed across numerous malignancies, positioning it as a compelling therapeutic target. In hematologic cancers like acute myeloid leukemia (AML), LSD1 collaborates with transcription factors GFI1/GFI1B and CoREST to enforce a differentiation block in myeloid progenitor cells. Its inhibition reverses this block, triggering terminal differentiation and apoptosis of leukemic blasts [2] [10]. Within myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and essential thrombocythemia (ET), LSD1 maintains the self-renewal capacity of mutant hematopoietic stem/progenitor cells (HSPCs) carrying JAK2 V617F, CALR, or MPL driver mutations [4] [7].

In solid tumors, LSD1 drives oncogenesis through multifaceted mechanisms:

  • Metabolic Reprogramming: LSD1 upregulates glycolytic genes (e.g., GLUT1, LDHA) and enhances hypoxia-inducible factor 1α (HIF1α) stability, reinforcing the Warburg effect [6].
  • EMT and Metastasis: LSD1 is recruited by EMT transcription factors (e.g., Snail, ZEB1) to repress epithelial genes like E-cadherin, facilitating cell migration and invasion [9].
  • Chemoresistance: LSD1 modulates glutamine metabolism and mTOR signaling, conferring resistance to agents like 5-fluorouracil in colorectal cancer models [6] [10].

Critically, LSD1 depletion or inhibition reduces cancer cell viability while sparing normal cells, highlighting a favorable therapeutic index [4] [10].

Table 2: LSD1 Dysregulation in Selected Malignancies and Therapeutic Consequences of Inhibition

Disease ContextLSD1 AberrationKey Pathogenic MechanismsTherapeutic Effect of LSD1 Inhibition
Acute Myeloid LeukemiaOverexpressionDifferentiation block via GFI1/CoREST; Stemness maintenanceDifferentiation, apoptosis, reduced LSC burden
Myelofibrosis/ETOverexpressionJAK2 V617F HSPC self-renewal; Fibrosis via TGF-βReduced mutant clone, normalized hematopoiesis
Small Cell Lung CancerOverexpressionSuppression of MHC-I; Immune evasionEnhanced tumor immunogenicity, synergy with anti-PD1
Prostate CancerOverexpressionAR coactivation; EMT inductionReduced proliferation, metastasis suppression

Historical Development of LSD1 Inhibitors and IMG-7289’s Emergence

The development of LSD1 inhibitors commenced with the repurposing of tranylcypromine (TCP), an irreversible monoamine oxidase (MAO) inhibitor, which serendipitously inhibited LSD1 through covalent modification of its FAD cofactor [10]. Despite demonstrating proof-of-concept in preclinical models, TCP lacked selectivity and potency. This spurred efforts to develop TCP derivatives with improved LSD1 specificity and drug-like properties.

Second-generation covalent inhibitors emerged between 2010–2018, characterized by structural modifications to the TCP scaffold:

  • ORY-1001 (Iadademstat): A highly potent (nM range) inhibitor selective for LSD1 over MAOs, advancing to clinical trials for AML and SCLC [10].
  • GSK-2879552: Exhibited activity in AML but not solid tumors, with development halted due to limited efficacy [10].
  • IMG-7289 (Bomedemstat): Engineered for enhanced selectivity, oral bioavailability, and activity in MPN models. Its chemical structure incorporates a fluorinated cyclopropylamine warhead and triazole-containing benzamide tail, optimizing target engagement and pharmacokinetics [4] [8].

Non-covalent inhibitors (e.g., CC-90011) entered development later, avoiding potential off-target effects associated with FAD modification [10]. Among covalent agents, IMG-7289 distinguished itself through robust disease-modifying activity in JAK2 V617F-driven MPNs, reducing mutant allele burden and reversing fibrosis in preclinical models—effects not observed with JAK inhibitors like ruxolitinib [4] [7].

Properties

Product Name

IMG-7289

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

IMG-7289; IMG 7289; IMG7289;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.